3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1220037-46-6
Cat. No.: VC2686186
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride - 1220037-46-6](/images/structure/VC2686186.png)
Specification
CAS No. | 1220037-46-6 |
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Molecular Formula | C12H18ClNO2 |
Molecular Weight | 243.73 g/mol |
IUPAC Name | 3-[(3-methoxyphenoxy)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(7-11)15-9-10-5-6-13-8-10;/h2-4,7,10,13H,5-6,8-9H2,1H3;1H |
Standard InChI Key | HKPSIPGEMUNRDE-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)OCC2CCNC2.Cl |
Canonical SMILES | COC1=CC(=CC=C1)OCC2CCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride has the molecular formula C12H18ClNO2, featuring a five-membered pyrrolidine ring with nitrogen as a key atom. The compound's structural backbone consists of a pyrrolidine ring connected to a 3-methoxyphenyl group through a methylene bridge (oxygen linkage). This arrangement creates a molecule with specific spatial orientation that influences its chemical reactivity and biological interactions.
The compound belongs to the broader chemical class of pyrrolidine derivatives, which are known for their diverse biological activities and pharmaceutical applications. The structural arrangement can be visualized as having three key components:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
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A 3-methoxyphenyl group (aromatic ring with methoxy substituent at position 3)
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A methylene bridge connecting these two functional groups via an oxygen atom
Physical Properties
The physical properties of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride are influenced by its molecular structure and the presence of the hydrochloride salt. While specific physical data for this exact compound is limited in the search results, comparative analysis with similar pyrrolidine derivatives provides insights into its likely properties.
For instance, the related compound Pyrrolidine, 3-(4-methoxyphenyl)-, hydrochloride has a molecular mass of 213.70 g/mol and a melting point of 132-135°C . Given the structural similarities, 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride would likely have comparable physical properties, though the different position of the methoxy group and the additional oxygen in the methylene bridge would create some variations.
The hydrochloride salt formation generally enhances water solubility compared to the free base form, making it more suitable for various pharmaceutical applications and laboratory investigations. The salt formation also typically increases stability during storage and handling.
Chemical Properties
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride possesses chemical properties characteristic of both amines and ethers due to its structural components. The compound can participate in various chemical reactions typical for these functional groups, including:
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Acid-base reactions involving the nitrogen atom of the pyrrolidine ring
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Nucleophilic substitution reactions
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Oxidation-reduction processes
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Complexation with metal ions
The reactivity of the compound is influenced by both the basicity of the pyrrolidine nitrogen and the electron-donating properties of the methoxy group. The hydrochloride salt formation affects the nucleophilicity of the nitrogen atom, modulating its reactivity in various chemical transformations.
Synthesis Methods
Reaction Conditions and Optimization
The reaction conditions for synthesizing 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride typically require careful control of temperature, solvent selection, and reaction time to ensure high yield and purity. The optimization of these conditions is crucial for efficient synthesis, particularly for applications in pharmaceutical research where high purity is essential.
Common reaction parameters likely include:
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Temperature range: 60-80°C
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Reaction time: 4-24 hours
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Suitable solvents: Tetrahydrofuran, acetonitrile, or dimethylformamide
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Catalysts: Base catalysts for ether formation
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Purification: Recrystallization or column chromatography
The conversion to the hydrochloride salt typically involves treatment of the free base with hydrogen chloride in an appropriate solvent, followed by isolation of the salt through filtration or crystallization.
Pharmacological Properties
Mechanism of Action
The mechanism of action for 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride largely depends on its interactions with biological targets such as receptors or enzymes. The pyrrolidine ring is a common structural motif in many pharmacologically active compounds, often contributing to binding with various biological receptors.
The specific pharmacological activities of this compound may involve:
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Interactions with neurotransmitter receptors
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Modulation of enzyme activity
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Interference with cellular signaling pathways
The methoxyphenoxy group likely influences the compound's lipophilicity and its ability to cross biological membranes, potentially affecting its pharmacokinetic properties and tissue distribution.
Biological Activities
Research indicates that pyrrolidine derivatives exhibit diverse pharmacological activities, suggesting potential therapeutic applications for 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride. While specific biological activity data for this exact compound is limited in the search results, structurally related pyrrolidine compounds have demonstrated various biological effects.
For instance, certain pyrrolidine derivatives containing methoxyphenyl groups have shown:
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Interactions with adrenergic receptors
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Anti-inflammatory properties
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Central nervous system activities
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Enzyme inhibition capabilities
The related compound 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride serves as a key intermediate in the synthesis of Amosulalol, a pharmaceutical compound with combined α- and β-adrenoceptor blocking activity, suggesting that 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride might possess similar pharmacological potential.
Structure-Activity Relationships
The position of the methoxy group appears to significantly influence the biological activity of these compounds. For example, the difference between 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride and 3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride lies in the position of the methoxy group on the phenyl ring, which could lead to different receptor binding profiles and pharmacological activities.
Similarly, comparing with 3-(4-Methoxyphenyl)pyrrolidine hydrochloride, which lacks the oxygen in the methylene bridge , further highlights how subtle structural modifications can potentially lead to significant differences in biological activity.
Applications in Research and Development
Medicinal Chemistry Applications
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride has potential applications in medicinal chemistry due to its unique structural features and potential biological activities. The compound serves as:
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A building block for the synthesis of more complex pharmaceutical compounds
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A template for structure-activity relationship studies
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A potential lead compound for drug discovery programs
The versatility of the pyrrolidine scaffold, combined with the modifiable methoxyphenoxy group, provides numerous opportunities for chemical derivatization and optimization of pharmacological properties.
Research and Analytical Applications
Beyond its potential pharmaceutical applications, 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride serves as a valuable research tool in various scientific disciplines:
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As a reference compound in analytical chemistry
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In the development of new synthetic methodologies
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For probing structure-function relationships in biological systems
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As a model compound for computational chemistry studies
The compound's well-defined structure makes it suitable for various spectroscopic studies, including NMR, IR, and mass spectrometry, providing valuable data for structural chemistry research.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride appear in the scientific literature, each with distinctive features that influence their chemical and biological properties:
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3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride - differs in the position of the methoxy group (ortho position)
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3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride - contains an ethoxy instead of a methoxy group
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3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride - contains both chloro and methoxy substituents
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3-(4-Methoxyphenyl)pyrrolidine hydrochloride - lacks the oxygen in the methylene bridge
Table 2: Comparison of Key Structural Features Among Analogs
Compound | Methoxy Position | Additional Substituents | Bridge Structure |
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3-[(3-Methoxyphenoxy)methyl]pyrrolidine HCl | meta | None | -O-CH2- |
3-[(2-Methoxyphenoxy)methyl]pyrrolidine HCl | ortho | None | -O-CH2- |
3-[(3-Ethoxyphenoxy)methyl]pyrrolidine HCl | meta | Ethoxy instead of methoxy | -O-CH2- |
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine HCl | para (methoxy), ortho (chloro) | Chloro | -O-CH2- |
3-(4-Methoxyphenyl)pyrrolidine HCl | para | None | Direct attachment |
Functional Differences
The structural variations among these analogs result in differences in their chemical and physical properties:
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The position of the methoxy group affects the electron distribution in the aromatic ring, influencing reactivity
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The presence of additional substituents (like chloro) alters the electronic and steric properties
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The nature of the linking bridge affects conformational flexibility and molecular recognition
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Different substitution patterns impact solubility, lipophilicity, and membrane permeability
These structural differences translate into varying functional properties, potentially leading to distinct applications in chemical research and pharmaceutical development.
Comparative Activity Profiles
While detailed comparative activity data is limited in the search results, structural relationships suggest potential differences in biological activities:
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3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride is known to be an intermediate in the synthesis of Amosulalol, a compound with adrenoceptor blocking activity
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The meta position of the methoxy group in 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride likely confers different receptor binding properties compared to ortho or para substitution
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The addition of chloro substituents, as in 3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride, may enhance certain biological activities such as anti-inflammatory or antiviral properties
These comparative insights, though preliminary, highlight the importance of subtle structural modifications in determining biological activity profiles.
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